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Executive Summary
GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) that emerged

from a discovery program aimed at improving upon earlier generations of INaL inhibitors. While

demonstrating promising efficacy and an improved central nervous system (CNS) safety profile

compared to its predecessors, the development of GS-462808 was ultimately halted due to

findings of liver toxicity in preclinical animal studies. This technical guide provides a

comprehensive overview of the available data on GS-462808, including its mechanism of

action, pharmacological profile, and the experimental methodologies typically employed in the

evaluation of such compounds.

Introduction to the Late Sodium Current (INaL)
The cardiac action potential is initiated by a large, transient influx of sodium ions through

voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small

fraction of these channels do not fully inactivate, giving rise to a persistent or "late" sodium

current (INaL). Under normal physiological conditions, the INaL is small. However, in various

pathological states, such as myocardial ischemia, heart failure, and long QT syndrome, the

INaL can be enhanced. This augmented current contributes to intracellular sodium and calcium

overload, leading to prolonged action potential duration, increased risk of arrhythmias, and

impaired cardiac contractility. Consequently, selective inhibition of the INaL has become a key

therapeutic strategy for a range of cardiovascular diseases.
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GS-462808: Pharmacological Profile
GS-462808 is a triazolopyridinone derivative designed to offer improved potency and selectivity

for the late sodium current over the peak sodium current, as well as reduced CNS penetration

compared to earlier compounds like GS-458967.[1]

Quantitative Data
The following tables summarize the available quantitative data for GS-462808 and comparator

compounds.

Table 1: In Vitro Potency and Selectivity of Late Sodium Current Inhibitors

Compound Late INaL IC50
Peak INa
Inhibition

Nav1.1 Peak
Current
Inhibition

Reference

GS-462808 1.9 µM 10% at 10 µM 8% at 10 µM [2]

GS-458967 0.333 µM
<15% at 0.333

µM
Not Reported [1]

Ranolazine ~6-17 µM
Varies with

conditions
Not Reported [2]

Table 2: Preclinical Development Status of GS-462808

Stage Outcome
Reason for
Discontinuation

Reference

Preclinical Halted

Liver lesions observed

in 7-day rat toxicology

studies.

[1][2]

Experimental Protocols
While the specific, detailed experimental protocols used in the development of GS-462808 are

not publicly available, this section outlines representative methodologies for the key
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experiments typically performed for a late sodium current inhibitor.

In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and selectivity of the compound on the late and peak

sodium currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human cardiac

sodium channel, Nav1.5.

Methodology:

Cell Culture: HEK-293 cells expressing Nav1.5 are cultured under standard conditions.

Electrophysiological Recording:

Whole-cell patch-clamp recordings are performed using an automated or manual patch-

clamp system.

Internal Solution (Pipette Solution): Typically contains (in mM): 120 CsF, 20 CsCl, 5 EGTA,

and 10 HEPES, with pH adjusted to 7.2 with CsOH.

External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1

MgCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.

Voltage-Clamp Protocol for Late INaL:

Cells are held at a holding potential of -120 mV.

A depolarizing pulse to -20 mV for 500 ms is applied to elicit the sodium current.

The late INaL is measured as the mean current during the last 100 ms of the depolarizing

pulse.

The protocol is repeated at a physiological frequency (e.g., 1 Hz).

Voltage-Clamp Protocol for Peak INa:

Cells are held at a holding potential of -120 mV.
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A brief (e.g., 20 ms) depolarizing pulse to -20 mV is applied.

The peak inward current during this pulse is measured as the peak INa.

Data Analysis:

Concentration-response curves are generated by applying increasing concentrations of

the test compound.

The IC50 value is calculated by fitting the data to a Hill equation.

In Vivo Efficacy: Myocardial Ischemia Model
Objective: To assess the anti-ischemic potency of the compound.

Animal Model: Male Sprague-Dawley rats.

Methodology:

Animal Preparation:

Rats are anesthetized, and a lead II electrocardiogram (ECG) is monitored continuously.

The left anterior descending (LAD) coronary artery is surgically exposed.

Ischemia Induction:

A suture is passed around the LAD, and ischemia is induced by tightening the suture to

occlude the artery.

Drug Administration:

The test compound is administered intravenously at various doses prior to the induction of

ischemia.

Endpoint Measurement:

The primary endpoint is the change in the ST-segment elevation on the ECG, which is a

marker of myocardial ischemia.
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The area at risk and infarct size can also be measured post-mortem using histological

staining (e.g., triphenyltetrazolium chloride).

Data Analysis:

The dose-dependent reduction in ST-segment elevation is used to determine the anti-

ischemic potency.

Preclinical Toxicology: 7-Day Repeat-Dose Study
Objective: To evaluate the potential toxicity of the compound after repeated administration.

Animal Model: Male and female Sprague-Dawley rats.

Methodology:

Dosing:

Animals are divided into several groups, including a vehicle control group and multiple

dose groups of the test compound.

The compound is administered daily for 7 consecutive days via oral gavage or another

clinically relevant route.

Clinical Observations:

Animals are observed daily for any clinical signs of toxicity.

Body weight and food consumption are monitored regularly.

Terminal Procedures:

At the end of the 7-day period, blood samples are collected for hematology and clinical

chemistry analysis.

A full necropsy is performed, and major organs are weighed.

Histopathology:
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Organs, with a particular focus on the liver, are preserved, sectioned, and examined

microscopically for any pathological changes.

Data Analysis:

Dose-related changes in clinical signs, body weight, clinical pathology parameters, and

histopathology are evaluated to identify any target organs of toxicity and to determine a

No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by late sodium current

inhibition and a typical experimental workflow for evaluating a compound like GS-462808.
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Caption: Pathophysiological cascade of increased late INaL and the inhibitory action of GS-
462808.
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Caption: A typical preclinical development workflow for a late sodium current inhibitor like GS-
462808.

Conclusion
GS-462808 represents a noteworthy effort in the development of selective late sodium current

inhibitors. It successfully addressed some of the limitations of earlier compounds, such as CNS

side effects, and demonstrated promising anti-ischemic potency. However, the discovery of

liver toxicity in preclinical studies underscored the challenges in developing safe and effective

drugs targeting this pathway. The information available on GS-462808, though incomplete,

provides valuable insights for researchers in the field of cardiovascular drug discovery. Further

exploration of the structure-toxicity relationship of this chemical series could inform the design

of future INaL inhibitors with improved safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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